2,2-Difluoropropyl benzoate

¹⁹F NMR spectroscopy bioanalytical detection fluorinated tracers

2,2‑Difluoropropyl benzoate is a synthetic benzoate ester (C₁₀H₁₀F₂O₂, MW 200.18 g/mol) in which a gem‑difluoro group (−CF₂−) is positioned at the 2‑position of the propyl ester chain. The compound belongs to the class of aliphatically fluorinated benzoate esters and is commercially available at purities of 95–98% from multiple suppliers for research‑scale use.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
CAS No. 784193-14-2
Cat. No. B1499553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropyl benzoate
CAS784193-14-2
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCC(COC(=O)C1=CC=CC=C1)(F)F
InChIInChI=1S/C10H10F2O2/c1-10(11,12)7-14-9(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyOSISZHAFUYRKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2‑Difluoropropyl Benzoate (CAS 784193‑14‑2): A Gem‑Difluorinated Ester Building Block for Fluorine‑Containing Molecular Design


2,2‑Difluoropropyl benzoate is a synthetic benzoate ester (C₁₀H₁₀F₂O₂, MW 200.18 g/mol) in which a gem‑difluoro group (−CF₂−) is positioned at the 2‑position of the propyl ester chain . The compound belongs to the class of aliphatically fluorinated benzoate esters and is commercially available at purities of 95–98% from multiple suppliers for research‑scale use . The gem‑difluoro motif provides a sensitive ¹⁹F NMR handle, altered hydrolytic reactivity, and modulated lipophilicity relative to non‑fluorinated propyl benzoate – properties that are mechanistically distinct from those of regioisomeric (e.g., 3,3‑difluoropropyl) or perfluoroalkyl analogs [1].

Why Propyl Benzoate or Other Fluorinated Benzoate Esters Cannot Directly Replace 2,2‑Difluoropropyl Benzoate in Structure‑Sensitive Applications


Benzoate esters with different fluorination patterns or alkyl chain lengths are not interchangeable because the position and number of fluorine atoms dictate three interdependent properties: (i) ¹⁹F NMR spectroscopic identity, (ii) hydrolytic half‑life under aqueous conditions, and (iii) octanol–water partition coefficient (logP) [1]. Non‑fluorinated propyl benzoate lacks the ¹⁹F NMR tag entirely, while 3,3‑difluoropropyl and trifluoropropyl analogs exhibit different hydrolysis kinetics and lipophilicity profiles. Even a single fluorine shift (geminal vs. vicinal difluoro) can alter the ester's reactivity toward nucleophiles and esterases, making blind substitution a source of irreproducible results in quantitative assays [1].

Quantitative Differentiation Evidence: 2,2‑Difluoropropyl Benzoate vs. Closest Analogs


¹⁹F NMR Spectroscopic Handle: Unique Detection Window Absent in Non‑Fluorinated Propyl Benzoate

2,2‑Difluoropropyl benzoate possesses two chemically equivalent fluorine atoms in a gem‑difluoro (−CF₂−) environment, producing a single ¹⁹F NMR resonance with high sensitivity due to the favorable magnetogyric ratio of the ¹⁹F nucleus [1]. In contrast, non‑fluorinated propyl benzoate (CAS 2315‑68‑6) gives zero ¹⁹F signal, precluding its use in ¹⁹F‑based detection workflows. The gem‑difluoro singlet is spectroscopically distinguishable from the −CHF₂ triplet of 3,3‑difluoropropyl benzoate or the −CF₃ singlet of trifluoropropyl benzoate, providing a compound‑specific 'fingerprint' for tracking in complex matrices [1].

¹⁹F NMR spectroscopy bioanalytical detection fluorinated tracers

Lipophilicity Modulation: Comparable logP to Propyl Benzoate, Avoiding Excessive Hydrophobicity of Trifluoropropyl Analogs

In systematic studies of partially fluorinated ethyl esters, the 2,2‑difluoroethyl derivative exhibited a logP value nearly identical to that of the parent non‑fluorinated ethyl ester (ΔlogP ≈ 0), whereas the trifluoroethyl analog increased logP by +0.53 ± 0.13 units [1]. This 'checkmark' relationship – where monofl uorination decreases logP, difluorination restores it to near‑parent levels, and trifluorination elevates it – is attributed to competing electronic (polar C–F bond) and volumetric (increased molecular volume) effects [1]. Propyl benzoate has an experimentally determined logP of 3.01–3.26 [2], placing it in a moderate lipophilicity range. By class‑level extrapolation, 2,2‑difluoropropyl benzoate is predicted to maintain logP ≈ 3.0–3.3, whereas a trifluoropropyl benzoate analog would be expected to reach logP ≈ 3.5–3.8, and a 3,3‑difluoropropyl isomer may show subtly different partitioning due to altered dipole orientation [1].

lipophilicity logP drug-likeness partitioning

Programmable Hydrolytic Stability: Intermediate Half‑Life Between Non‑Fluorinated and Trifluorinated Esters

Kinetic measurements on partially fluorinated ethyl ester models at pH 11 and 298 K established a quantitative relationship between fluorine count and hydrolysis rate: introduction of the first fluorine atom reduced the half‑life approximately 8‑fold relative to the non‑fluorinated parent; each additional fluorine further increased the hydrolysis rate by a factor of 3–4 [1]. Consequently, the 2,2‑difluoro ester occupies an intermediate position: it hydrolyzes significantly faster than the non‑fluorinated ester (factor ~8–12×), but substantially slower than the trifluoro analog (factor ~3–4× slower than trifluoro). Extrapolated to pH 8.0, the trifluoroethyl ester half‑life is 102 ± 2 hours; the difluoroethyl ester is estimated at approximately 300–400 hours, while the non‑fluorinated ethyl ester exceeds 800 hours [1]. For the propyl ester series, similar relative trends are expected, though absolute rates will differ due to the longer alkyl chain. Regioisomeric 3,3‑difluoropropyl benzoate would exhibit different hydrolysis kinetics because the −CHF₂ group is further from the ester carbonyl, reducing the inductive acceleration of nucleophilic attack [1].

ester hydrolysis prodrug design controlled release aqueous stability

Regioisomeric Purity and Commercial Availability: Differentiated Supply Position vs. 3,3‑Difluoropropyl Benzoate

2,2‑Difluoropropyl benzoate (CAS 784193‑14‑2) is commercially available from multiple suppliers at certified purities of 95% (CheMenu, BenchChem) to 98% (Leyan) . This contrasts with 3,3‑difluoropropyl benzoate, which is primarily accessible as a synthetic product via specialized radical difluoromethylation routes in modest yield (~37%) and is not widely stocked as a catalog item [1]. The gem‑difluoro regioisomer is prepared by straightforward esterification of benzoic acid with commercially available 2,2‑difluoropropanol under standard acid catalysis , ensuring reliable supply and scalable cost. The 2,2‑difluoro substitution pattern is also structurally distinct from the methyl 2‑(2,2‑difluoropropyl)benzoate series (CAS 2113776‑53‑5) in which the difluoropropyl group is attached to the aromatic ring rather than the ester oxygen, leading to fundamentally different chemical and biological behavior .

chemical procurement regioisomer purity building block sourcing

Predicted Boiling Point Differentiation vs. Non‑Fluorinated and Aryl‑Fluorinated Isomers

While experimental boiling point data for 2,2‑difluoropropyl benzoate are not publicly available, structurally related C₁₀H₁₀F₂O₂ isomers with different fluorination patterns exhibit distinct predicted boiling points: methyl 2‑(2,2‑difluoropropyl)benzoate (CAS 2113776‑53‑5) has a predicted boiling point of 266.95 ± 40.00 °C, and methyl 3‑(2,2‑difluoropropyl)benzoate (CAS 2117140‑76‑6) has a predicted boiling point of 262.62 ± 40.00 °C . Non‑fluorinated propyl benzoate boils at approximately 230 °C [1]. These differences, although predictions with wide error margins, reflect the influence of fluorine substitution position on intermolecular interactions and are relevant for purification method selection (distillation vs. chromatography). The 2,2‑difluoropropyl ester, with fluorination on the alkyl chain rather than the aromatic ring, is expected to have a boiling point intermediate between propyl benzoate (~230 °C) and the aryl‑difluoromethyl analogs (~260–270 °C), with the gem‑difluoro group contributing to increased polarizability relative to the non‑fluorinated parent [2].

physicochemical properties boiling point distillation purification

Procurement‑Relevant Application Scenarios for 2,2‑Difluoropropyl Benzoate (CAS 784193‑14‑2)


¹⁹F NMR Probe and Tracer Development

The gem‑difluoro group provides a single, intense ¹⁹F NMR resonance for compound tracking in reaction monitoring, protein‑ligand binding studies, or metabolic fate analysis, where non‑fluorinated propyl benzoate is spectroscopically silent and trifluorinated analogs introduce excessive hydrophobicity [1].

Controlled‑Release Prodrug Design Requiring Intermediate Ester Lability

The 2,2‑difluoropropyl ester occupies a hydrolysis rate window (estimated t₁/₂ ~300–400 hours at pH 8) between excessively stable non‑fluorinated esters (>800 hours) and overly labile trifluoroethyl esters (~100 hours), enabling tuned release kinetics without resorting to complex prodrug strategies [1].

Fluorinated Building Block for Medicinal Chemistry SAR Exploration

With logP predicted to remain comparable to propyl benzoate (~3.0) rather than elevated as with −CF₃ analogs, 2,2‑difluoropropyl benzoate allows medicinal chemists to introduce fluorine for metabolic stabilization or ¹⁹F detection without simultaneously perturbing lipophilicity beyond the desirable range (logP 1–3 for oral bioavailability), unlike trifluoropropyl ester alternatives that increase logP by ~0.5 units [1][2].

Regioisomerically Defined Intermediate for Agrochemical or Materials Synthesis

The commercial availability of 2,2‑difluoropropyl benzoate at 95–98% purity from multiple suppliers, contrasted with the limited accessibility of 3,3‑difluoropropyl benzoate (~37% synthetic yield, custom synthesis), makes it the pragmatic choice for research programs requiring reliable, scalable sourcing of a gem‑difluorinated benzoate ester building block [3].

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